molecular formula C4H8N2 B1606781 3-Amino-2-methylpropanenitrile CAS No. 96-16-2

3-Amino-2-methylpropanenitrile

Cat. No.: B1606781
CAS No.: 96-16-2
M. Wt: 84.12 g/mol
InChI Key: GDIMNXJSMJSDSB-UHFFFAOYSA-N
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Description

Contextual Significance of α-Aminonitriles in Contemporary Organic Chemistry

α-Aminonitriles, a class of compounds to which 3-Amino-2-methylpropanenitrile belongs, hold a foundational position in organic chemistry. Their significance stems from their role as versatile intermediates in the synthesis of a wide range of organic molecules. rsc.orgrsc.org They are particularly crucial as precursors to α-amino acids, the fundamental building blocks of proteins. mdpi.comnumberanalytics.com

The reactivity of α-aminonitriles is multifaceted. The nitrile group can be hydrolyzed to a carboxylic acid, while the amino group can undergo various transformations. This dual reactivity has been harnessed in numerous synthetic applications, including the synthesis of natural products and heterocyclic compounds. rsc.orgrsc.org Furthermore, α-aminonitriles can act as masked iminium ion equivalents, a property that has been exploited in cationic reactions. rsc.orgpsu.edu The ability to deprotonate α-aminonitriles to form nucleophilic acyl anion equivalents further expands their synthetic utility. rsc.orgresearchgate.net

The development of asymmetric methods for the synthesis of α-aminonitriles, particularly through the Strecker reaction, has been a major focus of research. rsc.orgrsc.orgmdpi.com The use of chiral catalysts and auxiliaries allows for the production of enantiomerically enriched α-amino acids and their derivatives, which is of paramount importance in the pharmaceutical industry. numberanalytics.com

Historical Development and Evolution of Research on this compound Scaffolds

The journey of aminonitrile chemistry began in 1850 with Adolph Strecker's synthesis of α-aminonitriles, which laid the groundwork for the synthesis of amino acids. mdpi.comresearchgate.net This seminal discovery, known as the Strecker reaction, involves the three-component reaction of an aldehyde, ammonia (B1221849), and a cyanide source. mdpi.com Over the decades, this reaction has been refined and adapted, becoming a cornerstone for the preparation of α-amino acids from α-aminonitriles. mdpi.comresearchgate.net

Research into specific aminonitrile scaffolds, such as this compound, has evolved from this foundational work. The presence of a methyl group on the carbon adjacent to the nitrile introduces specific steric and electronic properties that influence its reactivity and potential applications. The development of methods for the enantioselective synthesis of such substituted aminonitriles has been a significant area of investigation, aiming to control the stereochemistry of the final products.

Current Research Landscape and Future Perspectives for this compound

The current research landscape for this compound and related α-aminonitriles is vibrant and expanding. A key area of focus is the development of more efficient and environmentally friendly synthetic methods. researchgate.net This includes the use of organocatalysts as an alternative to traditional metal-based catalysts in Strecker-type reactions. mdpi.com

The unique structural features of this compound make it a valuable building block in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a component in the synthesis of certain kinase inhibitors being investigated for cancer therapy. researchgate.net The amino and nitrile groups provide reactive handles for the construction of more complex molecular architectures with potential biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-methylpropanenitrile
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InChI

InChI=1S/C4H8N2/c1-4(2-5)3-6/h4H,2,5H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GDIMNXJSMJSDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8N2
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DSSTOX Substance ID

DTXSID70275768, DTXSID70883286
Record name 2-Cyanopropylamine
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Record name Propanenitrile, 3-amino-2-methyl-
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Molecular Weight

84.12 g/mol
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CAS No.

96-16-2, 60585-33-3
Record name 3-Amino-2-methylpropanenitrile
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Record name 3-Amino-2-methylpropanenitrile
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Record name Propanenitrile, 3-amino-2-methyl-
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Record name 2-Cyanopropylamine
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Record name Propanenitrile, 3-amino-2-methyl-
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Record name 3-amino-2-methylpropiononitrile
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Record name 3-AMINO-2-METHYLPROPANENITRILE
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Synthetic Methodologies for 3 Amino 2 Methylpropanenitrile and Its Functionalized Derivatives

Foundational Synthetic Routes to α-Aminonitriles

The construction of the α-aminonitrile scaffold is a classic challenge in organic synthesis, and several key methodologies have been developed to address this. These methods often involve the formation of a crucial carbon-carbon bond adjacent to a nitrogen atom.

Strecker Synthesis and its Modern Adaptations

First reported in 1850, the Strecker synthesis remains a cornerstone for the preparation of α-aminonitriles and their corresponding α-amino acids. masterorganicchemistry.comwikipedia.org This one-pot, three-component reaction typically involves the condensation of an aldehyde or ketone with an amine (or ammonia) and a cyanide source. wikipedia.org

The classical Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide (HCN). masterorganicchemistry.com However, due to the high toxicity of HCN gas, more convenient and safer protocols utilizing alkali metal cyanides, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of an ammonium (B1175870) salt like ammonium chloride (NH₄Cl), are more commonly employed. masterorganicchemistry.comcabidigitallibrary.org The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile. masterorganicchemistry.com

For the synthesis of 3-amino-2-methylpropanenitrile, the logical starting material would be 2-methylpropanal. The reaction with ammonia and a cyanide source would proceed as follows:

Reactant 1Reactant 2Cyanide SourceProduct
2-MethylpropanalAmmoniaKCN / NH₄ClThis compound

The mechanism involves the formation of an iminium ion intermediate, which is then attacked by the cyanide ion. The use of a protic solvent, often a mixture of water and an organic solvent, is typical.

A significant drawback of the traditional Strecker reaction is the use of highly toxic cyanide sources. nih.gov In response to growing environmental and safety concerns, considerable research has focused on developing greener alternatives. One of the most promising approaches involves the use of potassium hexacyanoferrates (e.g., K₄[Fe(CN)₆] and K₃[Fe(CN)₆]). nih.govresearchgate.netresearchgate.net These complexes are significantly less toxic than simple alkali metal cyanides and can release cyanide ions under specific reaction conditions. nih.govresearchgate.net

The use of a biphasic solvent system, such as ethyl acetate (B1210297) and water, in the presence of an acid promoter like acetic acid, can facilitate the release of HCN from the hexacyanoferrate complex for the in-situ Strecker reaction. nih.gov Mechanochemical activation, through ball-milling of potassium ferricyanide (B76249) with the reactants and a solid support like silica (B1680970) gel, has also been demonstrated as an effective and solvent-minimized approach for HCN generation. thieme-connect.com

AldehydeAmineSafer Cyanide SourceCatalyst/PromoterProduct
BenzaldehydeAnilineK₄[Fe(CN)₆]Benzoyl Chloride2-Phenylamino-2-phenylethanenitrile
Various AldehydesVarious AminesK₃[Fe(CN)₆]/K₄[Fe(CN)₆]Acetic AcidCorresponding α-Aminonitriles
BenzaldehydeBenzylamineK₃[Fe(CN)₆]Silica Gel (Ball-milling)2-(Benzylamino)-2-phenylethanenitrile

Nitrilation Strategies from Aminated Substrates

An alternative approach to α-aminonitriles involves the direct cyanation of an existing amine, bypassing the need for a carbonyl starting material. This typically involves the oxidation of the amine to an iminium ion intermediate, which is then trapped by a cyanide source. researchgate.net

This strategy, often referred to as oxidative cyanation, has been successfully applied to a variety of secondary and tertiary amines. organic-chemistry.orgnih.gov Common oxidants include potassium ferricyanide, which can also serve as the cyanide source, or the use of a photocatalyst in the presence of a cyanide salt and an external oxidant like air. nih.govresearchgate.net For instance, the RuCl₃-catalyzed oxidative cyanation of tertiary amines with sodium cyanide under an oxygen atmosphere provides the corresponding α-aminonitriles in excellent yields. organic-chemistry.org

Amine SubstrateCyanide SourceCatalyst/OxidantProduct
Tertiary AminesNaCNRuCl₃ / O₂α-Aminonitriles
Tertiary AminesK₃[Fe(CN)₆]K₃[Fe(CN)₆]α-Aminonitriles
Secondary/Tertiary AminesNaCNIridium Photocatalyst / Airα-Aminonitriles

This method is particularly useful for synthesizing α-aminonitriles that may be difficult to access through the traditional Strecker reaction. nih.gov

Cyanohydrin-Based Synthetic Approaches

Cyanohydrins, which are α-hydroxy nitriles, can also serve as precursors to α-aminonitriles. These methods offer an alternative disconnection, starting from a carbonyl compound and a cyanide source to form the cyanohydrin, which is then aminated.

A notable advancement in this area is the development of the "cyano-borrowing" reaction. rsc.orgresearchgate.netrsc.org This process involves the direct amination of cyanohydrins, where a catalyst facilitates the cleavage of the C-OH bond, oxidation to an in-situ generated carbonyl compound, and subsequent Strecker-type reaction with an amine and the "borrowed" cyanide group. rsc.orgresearchgate.net

Titanium catalysts, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), have been shown to be effective in promoting this transformation. nih.govacs.org The reaction exhibits high atom economy as the carbonyl byproduct that is transiently formed is immediately consumed in the subsequent Strecker condensation. nih.gov This methodology has been successfully applied to a broad range of cyanohydrins and amines, including ammonia, to produce N-unprotected α-aminonitriles. nih.govacs.org

The general scheme for a titanium-catalyzed cyano-borrowing reaction is as follows:

CyanohydrinAmineCatalystProduct
MandelonitrileAmmoniaTi(Oi-Pr)₄ / Benzoic Acid2-Amino-2-phenylethanenitrile
Acetone (B3395972) CyanohydrinAnilineTi(Oi-Pr)₄2-(Phenylamino)-2-methylpropanenitrile
Various Aldehyde/Ketone CyanohydrinsVarious Amines/AmmoniaTi(Oi-Pr)₄Corresponding α-Aminonitriles

This approach provides a powerful and versatile alternative to the traditional Strecker synthesis, particularly for the synthesis of α-aminonitriles from readily available cyanohydrins.

Formal Cyanoalkylation Reactions Utilizing Cyanohydrin Precursors

The synthesis of aminonitriles through the use of cyanohydrin precursors is a well-established and versatile method. This approach typically proceeds in a two-step sequence. Initially, an aldehyde or ketone reacts with hydrogen cyanide (HCN) or a cyanide salt to form a cyanohydrin. This intermediate is then reacted with ammonia or a primary or secondary amine to yield the corresponding α-aminonitrile. google.com For instance, acetone cyanohydrin can be effectively converted to acetone aminonitrile by reaction with ammonia, achieving high yields. google.com

Stereoselective Synthesis of Chiral this compound Analogues

Achieving stereocontrol in the synthesis of aminonitriles is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Two primary strategies have been developed to this end: the use of chiral auxiliaries to direct the stereochemical outcome of a reaction and the application of enantioselective catalysts.

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org In the context of aminonitrile synthesis, a chiral amine can be used as the auxiliary. This amine first condenses with a prochiral aldehyde or ketone to form a chiral imine. The inherent chirality of the auxiliary sterically hinders one face of the imine, directing the nucleophilic attack of the cyanide anion preferentially to the other face. This results in the formation of diastereomeric α-aminonitriles with one diastereomer being favored. mdpi.com After the reaction, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.org

A variety of chiral auxiliaries have been successfully employed for this purpose, including those derived from natural products like amino acids and carbohydrates. nih.gov For example, Kunz and coworkers demonstrated the use of a pivaloyl-protected D-galactosyl amine as an effective chiral auxiliary. wiley-vch.de Condensation with an aldehyde, followed by the addition of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid like tin(IV) chloride, yields the corresponding aminonitrile with high diastereoselectivity. wiley-vch.de The choice of solvent and Lewis acid can significantly influence the degree and even the direction of asymmetric induction. wiley-vch.de

Table 1: Examples of Chiral Auxiliaries in Asymmetric Aminonitrile Synthesis

Chiral AuxiliaryCarbonyl SubstrateCyanide SourceLewis Acid / ConditionsDiastereomeric Ratio (dr)
D-Galactosylamine derivativeBenzaldehydeTMSCNSnCl₄ in THF>95:5
L-Arabinosylamine derivativeVarious aldehydesTMSCNSnCl₄7:1 to 10:1
Evans' OxazolidinoneN-Acyl ImineEt₂AlCNToluene, -78 °C>98:2
Oppolzer's CamphorsultamN-Glyoxyloyl derivativeKCNDichloromethane>95:5

Enantioselective Catalysis in α-Aminonitrile Formation

Enantioselective catalysis represents a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. The catalytic asymmetric Strecker reaction is a cornerstone of this field. mdpi.comnih.gov In this reaction, a catalyst activates both the achiral imine and the cyanide nucleophile, creating a chiral environment that favors the formation of one enantiomer of the aminonitrile product over the other.

A wide range of catalysts have been developed, including metal complexes and purely organic molecules (organocatalysts). For example, a novel chiral zirconium binuclear catalyst has been shown to be highly effective for the Strecker reaction of aldimines with tributyltin cyanide (Bu₃SnCN), affording α-aminonitriles in good yields and with high enantioselectivities. nih.gov

Organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, have gained prominence due to their stability and operational simplicity. mdpi.com These catalysts typically function through a dual-activation mechanism. The thiourea or squaramide moiety activates the imine via hydrogen bonding, while a basic site on the catalyst (e.g., a tertiary amine) activates the HCN generated in situ from a source like TMSCN. mdpi.com This concerted activation facilitates the enantioselective addition of the cyanide to the imine carbon. mdpi.comnih.gov

Table 2: Performance of Chiral Catalysts in the Asymmetric Strecker Reaction

Catalyst TypeImine SubstrateCyanide SourceYield (%)Enantiomeric Excess (ee, %)
Zirconium-binuclear complexN-BenzylidenebenzylamineBu₃SnCN9192
Chiral ThioureaVarious N-aryl iminesTMSCN85-9990-99
Cinchona-based SquaramideN-Thiazolyl iminesTMSCN82-95up to 98
Chiral Amide OrganocatalystVarious iminesTMSCNHighup to 99

Advanced Synthetic Strategies for Complex this compound Derivatives

To access more complex molecular architectures based on the aminonitrile scaffold, advanced synthetic strategies such as multicomponent reactions and cycloaddition/annulation reactions are employed. These methods allow for the rapid construction of molecular diversity from simple starting materials.

Multicomponent Reaction (MCR) Strategies (e.g., A3 Coupling and Related Protocols)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. nih.gov The Strecker reaction itself is the archetypal three-component reaction for α-aminonitrile synthesis, combining a carbonyl compound, an amine, and a cyanide source. acs.org

A related and powerful MCR is the A³ coupling reaction (Aldehyde-Alkyne-Amine), which produces propargylamines. wikipedia.orglibretexts.org In this reaction, a metal catalyst, typically copper or gold, activates the terminal alkyne to form a metal acetylide. Concurrently, the aldehyde and amine condense to form an imine in situ. The metal acetylide then performs a nucleophilic attack on the imine, yielding the propargylamine (B41283) product. libretexts.org While not directly producing an aminonitrile, the A³ coupling provides a rapid entry to complex amines that can be further functionalized. A variation known as the AYA (Aldehyde-Ynamide-Amine) coupling has also been developed to synthesize γ-amino-ynamides. rsc.org

These MCRs are highly valued for their efficiency and atom economy, making them ideal for creating libraries of structurally diverse compounds for applications in drug discovery and materials science. nih.govacs.org

Cycloaddition and Annulation Reactions for Heterocyclic Scaffolds

The functional groups within aminonitriles, particularly the nitrile group, are versatile handles for constructing heterocyclic rings through cycloaddition and annulation reactions. The nitrile group can participate as a dipolarophile or a dienophile in various pericyclic reactions.

For example, the nitrile functionality can undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides to form tetrazoles or with nitrile oxides to form oxadiazoles. figshare.commdpi.com These reactions provide a direct route to five-membered aromatic heterocycles. Recent research has also shown the formal [3+2] cyclisation of nitriles with strained cyclic triphosphanes, providing access to novel phosphorus-rich P₃CN heterocycles. nih.gov

Furthermore, the combination of the amino and nitrile groups in a molecule like this compound allows for annulation strategies. The amino group can act as an internal nucleophile, attacking the nitrile carbon (after activation) or another electrophilic site introduced into the molecule, leading to the formation of cyclic structures such as dihydropyrimidines or other nitrogen-containing rings. The versatility of the nitrile group makes it a key precursor for the synthesis of a wide array of N-heterocycles. researchgate.netresearchgate.net

Preparation of Protonated Forms and Salts (e.g., Hydrochloride Derivatives)

The conversion of this compound to its protonated forms, most commonly as a hydrochloride salt, is a critical step for its purification, storage, and application in subsequent chemical syntheses. The formation of a salt enhances the compound's stability and often improves its solubility in certain solvents. The primary method for this transformation involves the reaction of the basic amino group of the nitrile with hydrochloric acid.

The preparation of aminonitrile hydrochlorides can be achieved through several established methodologies. A common approach involves dissolving the free base of the aminonitrile in a suitable organic solvent, followed by the introduction of hydrogen chloride. The hydrogen chloride can be added as a gas or as a solution in an organic solvent, such as methanol (B129727) or diethyl ether.

One general experimental procedure for the formation of an aminonitrile hydrochloride salt involves dissolving the crude aminonitrile in a solvent like methanol. Subsequently, gaseous hydrogen chloride is bubbled through the solution. This process leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration. For instance, in a synthesis of a different α-aminonitrile, the crude product was collected as a hydrochloride salt by bubbling gaseous HCl through the filtrate, resulting in a high yield of the precipitated product. google.com

Alternatively, a solution of hydrochloric acid in an alcohol, such as a methanolic HCl solution, can be used. In this method, the aminonitrile is mixed with the methanolic hydrogen chloride solution, and the reaction mixture is stirred, often with cooling, to facilitate the crystallization of the hydrochloride salt. Another approach involves the hydrolysis of a related precursor with concentrated hydrochloric acid, followed by saturation of the aqueous solution with dry hydrogen chloride gas at low temperatures to induce precipitation of the amino hydrochloride.

The reaction for the formation of this compound hydrochloride can be represented as follows:

H₂N-CH₂-CH(CH₃)-C≡N + HCl → [H₃N⁺-CH₂-CH(CH₃)-C≡N]Cl⁻

This acid-base reaction results in the formation of the ammonium chloride salt of the aminonitrile.

Detailed research findings on the specific reaction conditions and yields for the preparation of this compound hydrochloride are not extensively detailed in publicly available literature. However, based on general procedures for the synthesis of aminonitrile hydrochlorides and related amino acid ester hydrochlorides, the following table summarizes the likely reaction parameters and resulting product characteristics. nih.govorgsyn.org

ParameterDescription
Reactants This compound, Hydrogen Chloride (gas or solution)
Solvent Typically a lower alcohol such as methanol or ethanol, or diethyl ether.
Reaction Temperature Often performed at reduced temperatures (e.g., 0-5 °C) to control the exothermic reaction and promote crystallization.
Reaction Time Generally short, as the acid-base reaction is typically rapid. The time is often dictated by the rate of addition and crystallization.
Work-up Procedure The precipitated hydrochloride salt is typically collected by filtration, washed with a cold solvent, and dried under vacuum.
Product Form A crystalline solid.

Table 1: General Parameters for the Preparation of this compound Hydrochloride

The resulting this compound hydrochloride is a more stable and handleable form of the aminonitrile, making it suitable for use as an intermediate in various organic syntheses.

Reactivity and Transformation Pathways of 3 Amino 2 Methylpropanenitrile

Nucleophilic Reactivity of the Primary Amino Moiety

The primary amino group in 3-Amino-2-methylpropanenitrile possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic enables it to react with a variety of electron-deficient species.

The nucleophilic nitrogen of the primary amine can readily attack a wide range of electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These substitution reactions are fundamental to the derivatization of aminonitriles. Common electrophilic partners include alkyl halides, acyl halides, and sulfonyl chlorides. The general reactivity trend is influenced by factors such as steric hindrance and the electrophilicity of the reaction partner. masterorganicchemistry.com For instance, reaction with an acyl chloride would yield an N-acylated derivative, transforming the primary amine into a more complex amide structure.

Table 1: Examples of Substitution Reactions for Primary Amines

Electrophilic PartnerProduct ClassGeneral Reaction
Alkyl Halide (R'-X)Secondary AmineR-NH₂ + R'-X → R-NH-R' + HX
Acyl Chloride (R'-COCl)AmideR-NH₂ + R'-COCl → R-NH-COR' + HCl
Sulfonyl Chloride (R'-SO₂Cl)SulfonamideR-NH₂ + R'-SO₂Cl → R-NH-SO₂R' + HCl

A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, typically water. libretexts.org The primary amino group of this compound can react with aldehydes and ketones in a nucleophilic addition to the carbonyl carbon. This process initially forms an unstable carbinolamine intermediate, which then dehydrates to yield a stable imine (also known as a Schiff base). This reaction is crucial for synthesizing a variety of derivatives and is a cornerstone of both synthetic and biological chemistry. libretexts.org

The formation of the imine involves two key steps:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon.

Dehydration: The resulting intermediate eliminates a molecule of water to form the carbon-nitrogen double bond of the imine.

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Due to significant ring strain, they are susceptible to ring-opening reactions. nih.gov Non-activated aziridines, which bear electron-donating groups on the nitrogen, can be activated by electrophiles to form highly reactive aziridinium (B1262131) ions. nih.govmdpi.com The primary amino group of this compound can act as an effective nucleophile, attacking one of the carbon atoms of the aziridinium ring. mdpi.com This attack proceeds via an Sₙ2 mechanism, leading to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond, yielding substituted 1,2-diamine derivatives. rsc.orgnih.gov The regioselectivity of the ring-opening can be influenced by steric and electronic factors on the aziridinium ion. encyclopedia.pub

Electrophilic Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) features a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electron-deficient and thus electrophilic. libretexts.orgreddit.com This allows the nitrile group to react with various nucleophiles.

One of the most significant transformations of the nitrile group is its hydration to a primary amide. This reaction involves the addition of a water molecule across the carbon-nitrogen triple bond and can be catalyzed by either acid or base. chemistrysteps.com The initial product of water addition is an imidic acid, which quickly tautomerizes to the more stable amide form. chemistrysteps.com

While traditional acid or base catalysis is effective, modern synthetic methods often employ transition metal catalysts to achieve nitrile hydration under milder and more selective conditions. Research has demonstrated that osmium polyhydride complexes, such as the hexahydride OsH₆(PⁱPr₃)₂, are competent catalysts for the hydration of aliphatic nitriles to their corresponding amides. bohrium.comnih.govnih.gov

The catalytic cycle for this osmium-catalyzed process involves several key steps:

Under the reaction conditions, the initial osmium hexahydride precursor is converted into the active catalytic species, which are trihydride osmium(IV) amidate derivatives. bohrium.comcsic.es

These amidate complexes dissociate the carbonyl group of the chelate ligand to form a κ¹-N-amidate derivative, which then coordinates to the nitrile. nih.govunizar.es

The rate-determining step involves the attack of an external water molecule on the coordinated nitrile. nih.gov This occurs in a concerted fashion through a six-membered cyclic transition state, where the water molecule interacts with both the nitrile's carbon atom and the amidate's nitrogen atom. bohrium.comnih.gov This process regenerates the catalyst and releases the amide product.

The rate of this catalytic hydration is proportional to the concentrations of the catalyst, the nitrile, and water. bohrium.comnih.gov This method represents an atom-economical and elegant approach for amide synthesis from nitriles. nih.gov

Table 2: Key Species in Osmium-Catalyzed Nitrile Hydration

SpeciesRole in Catalytic CycleReference
OsH₆(PⁱPr₃)₂Catalyst Precursor bohrium.comnih.gov
OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂Main Metal Species/Resting State bohrium.comnih.gov
κ¹-N-amidate derivativeTrue Catalyst nih.govcsic.es
Coordinated Nitrile IntermediateKey Intermediate for Nucleophilic Attack nih.gov
Six-membered Cyclic Transition StateRate-Determining Transition State bohrium.comnih.gov

Hydration Reactions to Amides

Regio- and Stereoselective Nitrile Hydrolysis

The hydrolysis of nitriles, such as this compound, can be catalyzed by either acid or base. In acidic conditions, the nitrogen atom of the nitrile is protonated, which activates the triple bond for a nucleophilic attack by water. This process leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid. chemistrysteps.com

Conversely, base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the carbon-nitrogen triple bond. This results in an intermediate with a negative charge on the nitrogen, which subsequently abstracts a proton to form an imidic acid that tautomerizes to an amide. chemistrysteps.com This amide can then undergo further hydrolysis to produce a carboxylate salt. chemistrysteps.com

The regioselectivity of this reaction is inherently determined by the nature of the nitrile group, where the carbon atom is the electrophilic center for nucleophilic attack. Stereoselectivity becomes a factor when chiral centers are present in the molecule. For derivatives of this compound, the stereochemistry at the 2-position can influence the approach of the nucleophile and potentially lead to diastereoselective outcomes in more complex substrates.

Reaction Condition Key Steps Intermediate Final Product
Acid-Catalyzed HydrolysisProtonation of nitrile, nucleophilic attack by water, tautomerizationImidic acid, AmideCarboxylic acid
Base-Catalyzed HydrolysisNucleophilic attack by hydroxide, proton abstraction, tautomerizationImidic acid, AmideCarboxylate salt

Reduction of Nitrile to Primary Amines

The nitrile group of this compound can be effectively reduced to a primary amine, yielding 2-methylpropane-1,3-diamine. A common and powerful reagent for this transformation is Lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. This initial addition forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.org A second hydride transfer then occurs, leading to a dianion intermediate. libretexts.org Subsequent quenching of the reaction with water protonates the dianion to furnish the primary amine. libretexts.orglibretexts.org

Alternative reducing agents and methods are also available for the reduction of nitriles to primary amines. These include catalytic hydrogenation using catalysts like Platinum oxide (PtO₂) or Nickel (Ni), as well as other hydride reagents such as borane (B79455) (B₂H₆) and aluminum hydride (AlH₃). vanderbilt.eduorganic-chemistry.org The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org

Table of Common Reducing Agents for Nitrile to Primary Amine Conversion

Reagent Typical Conditions Notes
Lithium aluminum hydride (LiAlH₄) Dry ether or THF, followed by aqueous workup Highly reactive, reduces many other functional groups. chemistrysteps.comlibretexts.orglibretexts.org
Catalytic Hydrogenation (H₂/Catalyst) High pressure H₂, Ni or PtO₂ catalyst Can be used for large-scale synthesis. vanderbilt.edu
Borane (B₂H₆) THF Offers different selectivity compared to LiAlH₄. vanderbilt.edu

Intra- and Intermolecular Nitrile Addition Reactions (e.g., with Ester Enolates)

The nitrile group in this compound is susceptible to nucleophilic attack, including additions from carbon nucleophiles like ester enolates. These reactions can proceed via either intermolecular or intramolecular pathways, leading to the formation of new carbon-carbon bonds.

In an intermolecular reaction, an ester enolate, generated by treating an ester with a strong base, can add to the electrophilic carbon of the nitrile group of this compound. This addition forms an imine anion intermediate, which upon acidic workup, can be hydrolyzed to a ketone. This process is a valuable method for the synthesis of β-keto amines.

Intramolecular variations of this reaction can lead to the formation of cyclic structures. If a molecule contains both a nitrile and an ester group in a suitable proximity, the enolate generated from the ester can attack the nitrile intramolecularly, leading to a ring-closing reaction. Such reactions, often referred to as Michael-induced ring closures, are powerful tools for the stereoselective synthesis of cyclic amino acids and other heterocyclic compounds. uni-saarland.de The chelation of the amino ester enolate can control the stereochemical outcome of the addition. uni-saarland.de

Nitrile Group as a Source of a Carbon Atom in Ring Closure Reactions

The nitrile group of this compound can serve as a one-carbon synthon in the construction of heterocyclic rings. A notable example is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles that forms an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While this compound itself is not a dinitrile, its derivatives bearing another nitrile group at an appropriate position can undergo such cyclizations.

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, in domino reactions involving Michael addition followed by a nitrile oxide cycloaddition, the nitrile functionality can be incorporated into a newly formed isoxazoline (B3343090) ring. uni-saarland.de These types of reactions highlight the versatility of the nitrile group in constructing complex molecular architectures.

Oxidative Transformations of this compound and its Derivatives

The amino group of this compound is susceptible to oxidation. The specific products of oxidation depend on the oxidizing agent used and the reaction conditions. Mild oxidation can lead to the formation of imines or oximes, while stronger oxidizing agents can cleave the carbon-nitrogen bond.

The nitrile group itself is generally resistant to oxidation under standard conditions. However, in the presence of strong oxidizing agents and under harsh conditions, it can be converted to a carboxylic acid, though this is a less common transformation compared to hydrolysis.

Impact of Acid-Base Chemistry and Salt Formation on Reaction Profiles

As a molecule containing a basic amino group, this compound can readily form salts with acids. smolecule.com The formation of an ammonium (B1175870) salt significantly alters the reactivity of the amino group. In its protonated form, the nitrogen's lone pair of electrons is no longer available for nucleophilic attack or other reactions characteristic of a free amine. msu.edu This can be strategically employed to protect the amino group while performing reactions on the nitrile functionality.

The hydrochloride salt of this compound is often used in synthesis due to its increased stability and water solubility compared to the free base. smolecule.com Prior to reactions involving the amino group, the free base is typically liberated by treatment with a suitable base.

Strategies for Derivatization and Functional Group Interconversions

The presence of both an amino and a nitrile group in this compound allows for a wide range of derivatization and functional group interconversion strategies. fiveable.me

Derivatization of the Amino Group:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group. researchgate.net

Alkylation: The amino group can undergo nucleophilic substitution with alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com

Reductive Amination: A more controlled method for alkylation involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com

Silylation: The amino group can be derivatized with silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form silyl (B83357) amines, which can be useful for gas chromatography analysis. sigmaaldrich.com

Functional Group Interconversions of the Nitrile Group:

Hydrolysis: As discussed previously, the nitrile can be hydrolyzed to a carboxylic acid or an amide. chemistrysteps.com

Reduction: The nitrile can be reduced to a primary amine. chemistrysteps.comlibretexts.orglibretexts.org

Addition of Organometallics: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

These derivatization and interconversion strategies are fundamental in utilizing this compound as a versatile building block in organic synthesis. vanderbilt.edufiveable.mecompoundchem.com

Mechanistic Investigations and Computational Studies of 3 Amino 2 Methylpropanenitrile Reactions

Elucidation of Reaction Mechanisms in Catalytic and Stoichiometric Transformations

Characterization of Key Intermediates and Transition States

For reactions involving aminonitriles, the identification of key intermediates and the characterization of transition states are crucial for understanding the reaction pathway. Spectroscopic methods such as NMR and IR, combined with computational modeling, are often employed to deduce the structures of these transient species. In the context of reactions like the Strecker synthesis, which produces α-aminonitriles, the mechanism involves the formation of an iminium ion intermediate. The subsequent nucleophilic attack by a cyanide ion leads to the aminonitrile product. While this is a general mechanism, specific structural and energetic details of intermediates and transition states for 3-amino-2-methylpropanenitrile are not specifically reported.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are fundamental to determining the rates of chemical reactions and identifying the rate-determining step. Such studies for reactions of this compound would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration). This data allows for the formulation of a rate law, which provides insights into the molecularity of the rate-determining step. For analogous aminonitrile syntheses, the formation of the imine or the subsequent cyanide addition can be the rate-limiting step, depending on the specific reactants and reaction conditions. However, specific kinetic data and the established rate-determining step for reactions involving this compound are not available in the reviewed literature.

Mechanistic Pathways of Cascade and Domino Reactions

Cascade and domino reactions involving aminonitriles are of significant interest in organic synthesis as they allow for the construction of complex molecules in a single step. These reactions are characterized by a sequence of intramolecular transformations, where the product of one step is the substrate for the next. The mechanistic pathways of such reactions are often elucidated through a combination of experimental evidence and computational analysis to map out the entire reaction sequence. While the potential for this compound to participate in such reactions exists, specific studies detailing these mechanistic pathways have not been found.

Application of Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful tools to complement experimental studies by offering detailed insights into the electronic structure, reactivity, and dynamics of molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. For this compound, these calculations could provide information on molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, which are key determinants of its reactivity. Such calculations are also instrumental in locating and characterizing the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway. While general quantum chemical studies have been performed on various amines and nitriles, specific computational data for this compound is not readily accessible.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of molecules and to explore reaction pathways over time. By simulating the motion of atoms, MD can provide insights into the conformational changes that occur during a reaction and the role of the solvent in the reaction mechanism. For a molecule like this compound, MD simulations could be employed to study its interactions with other reactants, catalysts, or solvent molecules, and to visualize the trajectory of a chemical transformation. However, published MD simulation studies specifically focusing on the reaction pathways of this compound were not identified.

Applications in Advanced Organic Synthesis and Materials Science

Pivotal Building Block in Pharmaceutical and Agrochemical Synthesis

The structural attributes of 3-Amino-2-methylpropanenitrile make it an important intermediate in the development of new therapeutic agents and crop protection chemicals. Its ability to introduce specific nitrogen-containing functionalities is highly prized in these fields.

This compound is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs) and drug candidates, particularly those designed to interact with the central nervous system. nih.gov Its molecular framework is integrated into larger, more complex structures that can modulate the activity of key biological targets.

One significant area of application is in the development of modulators for the gamma-aminobutyric acid (GABA) receptor system. nih.gov GABA is the primary inhibitory neurotransmitter in the brain, and its receptors, particularly the GABA-A subtype, are the targets for many drugs used to treat anxiety, epilepsy, and sleep disorders. wikipedia.orgresearchgate.net The aminonitrile core can be elaborated into scaffolds that act as positive allosteric modulators (PAMs), which enhance the effect of GABA, leading to sedative and anxiolytic effects. wikipedia.org

Furthermore, the compound serves as a foundational element for agents that target voltage-gated ion channels. nih.gov These channels are critical for neuronal communication, and their malfunction is implicated in a range of neurological disorders. The amino and nitrile functional groups on this compound provide reactive sites for building molecules designed to modulate ion channel activity. nih.govnih.gov

Target ClassTherapeutic AreaRole of this compound
GABA-A Receptor ModulatorsNeurology (Anxiety, Epilepsy)Serves as a key precursor for the synthesis of modulating compounds. nih.gov
Voltage-Gated Ion ChannelsNeurology, Pain ManagementProvides a structural scaffold for agents targeting channel activity. nih.gov

In the field of agrochemicals, substituted aminonitriles, including this compound, are valuable intermediates for the synthesis of herbicides. google.com The development of effective herbicides is crucial for modern agriculture to control weeds and maximize crop yields. Many successful commercial herbicides function by inhibiting essential biochemical pathways in plants, such as the synthesis of amino acids.

Aminonitriles can be chemically transformed into more complex heterocyclic structures that form the core of certain herbicidal compounds. For instance, processes have been developed to convert aminonitrile derivatives into intermediates used in the preparation of potent herbicide families like the oxo-imidazolinylpyridines. google.com These herbicides are known to be effective at low application rates and target specific enzymes in weeds, making them valuable tools for crop protection.

Utility in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are ubiquitous in medicinal chemistry and materials science. This compound is an exemplary starting material for constructing a variety of these ring systems due to the dual reactivity of its amino and cyano groups.

Imidazole and oxazole (B20620) rings are prevalent motifs in a vast number of pharmaceuticals and biologically active compounds. α-Aminonitriles are effective precursors for these five-membered heterocycles. The synthesis typically leverages the reaction of the nucleophilic amino group and the electrophilic carbon of the nitrile group with other reagents to build the ring system. For example, the reaction of an α-aminonitrile with an appropriate carbonyl compound or its equivalent can lead to the formation of substituted imidazoles, which are known for their wide range of pharmacological activities, including antifungal and anticancer properties.

The versatility of α-aminonitriles extends to the synthesis of less common but important heterocyclic scaffolds like isothiazoles and 1,3,2-diazaphospholidines. The isothiazole (B42339) ring, a five-membered ring containing adjacent nitrogen and sulfur atoms, is a component of some bioactive molecules. Syntheses involving α-aminonitriles often utilize reagents that introduce the required sulfur atom, which then participates in a cyclization reaction with the aminonitrile's functional groups.

Similarly, the formation of 1,3,2-diazaphospholidine scaffolds involves reacting the α-aminonitrile with a phosphorus-containing reagent. This creates a five-membered ring with two nitrogen atoms and one phosphorus atom, a structure that has been explored for its unique chemical properties and potential applications in catalysis and materials science.

The application of this compound extends to the synthesis of other important heterocyclic structures, notably benzothiazoles. The benzothiazole (B30560) moiety, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in medicinal chemistry, found in drugs with anticancer, antimicrobial, and neuroprotective properties. nih.govmdpi.com A common and efficient method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminobenzenethiol and a nitrile. nih.govresearchgate.net In this reaction, the cyano group of this compound acts as the electrophile, reacting with the thiol and amino groups of 2-aminobenzenethiol to undergo cyclization and form the desired benzothiazole structure. researchgate.net

While the direct role of this compound in the synthesis of furanones is not extensively documented, furanone scaffolds are important in chemistry. General syntheses of 3(2H)-furanones often involve the intramolecular cyclization of precursor molecules like γ-hydroxyalkynones or allenic hydroxyketones. organic-chemistry.org

Heterocyclic SystemKey Reactants with AminonitrileSignificance of Scaffold
ImidazoleCarbonyl compoundsAntifungal, anticancer, anti-inflammatory agents
OxazoleVaries (e.g., acylating agents)Present in natural products and pharmaceuticals
IsothiazoleSulfur-containing reagentsBioactive compounds, material science
1,3,2-DiazaphospholidinePhosphorus-containing reagentsLigands in catalysis, unique chemical scaffolds
Benzothiazole2-AminobenzenethiolNeuroprotective, anticancer, antimicrobial agents nih.govmdpi.com

Integration into Novel Polymer Architectures and Advanced Materials

The integration of small molecules with specific functionalities into polymer chains is a key strategy in the development of advanced materials with tailored properties. While the direct polymerization of this compound is not a commonly cited application, its bifunctional nature—possessing both a primary amine and a nitrile group—offers potential for its incorporation into novel polymer architectures through several synthetic routes.

Amino groups are important functionalities in polymer chemistry, often utilized for initiating polymerization, cross-linking, or for post-polymerization modification to introduce specific properties such as hydrophilicity, pH-responsiveness, or sites for bioconjugation. A general approach involves the synthesis of polymers with protected amino side groups, followed by deprotection to yield the free amine. This methodology allows for the creation of well-defined amino-functionalized polymers.

One patented method describes the preparation of functionalized polymers by reacting a reactive polymer with a nitrile compound that contains a protected amino group. This suggests a pathway where a derivative of this compound could be used to impart specific functionalities to a polymer backbone, potentially enhancing its interaction with other materials, such as fillers in a composite, which can lead to improved mechanical properties like reduced hysteresis in rubber vulcanizates. google.com

The general strategies for incorporating amino-functionalized monomers into polymers are outlined in the table below:

Polymerization StrategyDescriptionPotential Role of this compound
Chain-growth Polymerization Monomers are added to a growing polymer chain one at a time.A derivative of this compound containing a polymerizable group (e.g., a vinyl group) could be synthesized and copolymerized with other monomers.
Step-growth Polymerization Monomers with two or more reactive functional groups react to form dimers, trimers, and eventually long polymers.This compound could potentially react with monomers containing two or more complementary functional groups (e.g., diacyl chlorides or diisocyanates) to form polyamides or polyureas, respectively.
Post-polymerization Modification A pre-existing polymer is chemically modified to introduce new functional groups.A polymer with reactive side chains (e.g., acyl chloride or epoxide groups) could be reacted with the amino group of this compound to graft it onto the polymer backbone.

The development of biobased polymers from natural amino acids is also an active area of research. These polymers are of interest for applications in drug delivery and biodegradable materials. mdpi.com While not a naturally occurring amino acid, the structure of this compound could be explored in similar synthetic strategies to create novel polyester-imides or other condensation polymers. rug.nl

Biosynthetic Relevance and Natural Pathways Involving Nitrile Scaffolds

Naturally Occurring Nitrile-Forming Pathways in Biological Systems

The formation of the nitrile (-C≡N) group in a biological context is a sophisticated enzymatic process. Nature has developed several elegant strategies to forge this carbon-nitrogen triple bond, often starting from common precursors like amino acids. researchgate.netresearchgate.net These pathways are crucial for producing a range of bioactive molecules, including cyanogenic glycosides, which serve as potent defense compounds in many plants. nih.govresearchgate.net

Biosynthesis of Cyanogenic Glycosides from Nitrile Intermediates (e.g., Linamarin)

Cyanogenic glycosides are a prominent class of nitrile-containing natural products found in over 2,500 plant species. nih.gov Their biosynthesis is a well-studied example of nitrile formation and serves as a powerful chemical defense mechanism. researchgate.net A canonical example is the biosynthesis of linamarin (B1675462), the primary cyanogenic glycoside in cassava (Manihot esculenta). researchgate.netnih.gov

The pathway begins with an amino acid precursor, in this case, L-valine. nih.gov The synthesis proceeds through a series of intermediates, including aldoximes and α-hydroxynitriles (cyanohydrins), which are key intermediates containing the nitrile scaffold. nih.govnih.gov The entire process is thought to be a highly efficient, channeled sequence involving a multienzyme complex to manage toxic and reactive intermediates. nih.gov

The generalized biosynthetic pathway is as follows:

Conversion of Amino Acid to Aldoxime: The initial and rate-limiting step is the conversion of the parent amino acid (L-valine for linamarin) to the corresponding aldoxime, (Z)-2-methylpropanal oxime. This is catalyzed by a multifunctional cytochrome P450 enzyme from the CYP79 family (e.g., CYP79D1/D2 in cassava). nih.gov

Conversion of Aldoxime to Cyanohydrin: The aldoxime is then converted into an α-hydroxynitrile (cyanohydrin). This step is catalyzed by another cytochrome P450 enzyme, belonging to the CYP71 family (e.g., CYP71E7 in cassava). nih.gov This reaction involves consecutive dehydration and C-hydroxylation to form 2-hydroxyisobutyronitrile (acetone cyanohydrin). nih.govnih.gov

Glycosylation: Finally, the unstable cyanohydrin is stabilized by glycosylation. A soluble UDPG-glucosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the cyanohydrin, forming the stable cyanogenic glycoside, linamarin. nih.govnih.gov

This pathway highlights how a nitrile intermediate, the cyanohydrin, is central to the formation of these defensive compounds. Upon tissue damage by a herbivore, the cyanogenic glycoside is brought into contact with a β-glucosidase, which cleaves the sugar, releasing the cyanohydrin. The cyanohydrin then spontaneously or enzymatically decomposes to release toxic hydrogen cyanide (HCN). researchgate.netftb.com.hr

Enzymatic Machinery for Nitrile Formation (e.g., Oxime-Metabolizing CYPs, Hydroxynitrile Lyases, Aldoxime Dehydratases)

The biosynthesis of nitriles is orchestrated by several key classes of enzymes that have evolved to handle the specific chemistry of nitrile group formation and metabolism.

Enzyme ClassFunction in Nitrile MetabolismBiological SystemPrecursor(s)Product(s)
Oxime-Metabolizing Cytochrome P450s (CYPs) Catalyze the conversion of amino acid-derived aldoximes into cyanohydrins, a key step in cyanogenic glycoside biosynthesis. nih.govsdu.edu.cnPlantsAldoximesα-Hydroxynitriles (Cyanohydrins)
Hydroxynitrile Lyases (HNLs) Catalyze the reversible cleavage of cyanohydrins into a carbonyl compound (aldehyde or ketone) and hydrogen cyanide (HCN). ftb.com.hrresearchgate.net In nature, they are primarily involved in the release of HCN for defense (cyanogenesis). researchgate.netPlants, Insects, Microbesα-HydroxynitrilesAldehydes/Ketones, HCN
Aldoxime Dehydratases (OxdAs) Directly catalyze the dehydration of aldoximes to form nitriles. nih.govebi.ac.uk This is a key step in the aldoxime-nitrile pathway found in microbes. researchgate.netebi.ac.ukBacteria, FungiAldoximesNitriles, Water

Oxime-Metabolizing CYPs: As detailed in the linamarin pathway, enzymes from the CYP79 and CYP71 families are crucial in plants for converting amino acids into the cyanohydrin precursors of cyanogenic glycosides. nih.gov These heme-containing monooxygenases are membrane-bound and work in concert to channel intermediates efficiently. nih.gov

Hydroxynitrile Lyases (HNLs): These enzymes are central to the process of cyanogenesis. researchgate.net While their primary natural role is the decomposition of cyanohydrins to release toxic HCN as a defense mechanism, the reaction is reversible. ftb.com.hrpnas.org This catalytic duality makes HNLs valuable biocatalysts for the synthesis of chiral cyanohydrins, which are important building blocks in the pharmaceutical and chemical industries. researchgate.netpnas.org

Aldoxime Dehydratases (OxdAs): Found predominantly in microorganisms, these unique heme-containing enzymes catalyze the direct dehydration of an aldoxime to its corresponding nitrile. nih.govebi.ac.uk This represents a more direct route to nitrile synthesis compared to the multi-step CYP-mediated pathway in plants. researchgate.net The OxdA reaction is notable for directly activating the aldoxime substrate at the heme iron, catalyzing dehydration even in an aqueous environment. nih.gov The aldoxime-nitrile pathway in microbes allows them to metabolize aldoximes into carboxylic acids and ammonia (B1221849), using the nitrile as an intermediate. researchgate.netebi.ac.uk

Role in Amino Acid and Peptidic Biosynthesis

The chemical structure of α-aminonitriles, which feature an amino group and a nitrile group on the same carbon, makes them direct precursors to α-amino acids. This relationship is famously exploited in the laboratory via the Strecker synthesis, one of the first methods developed to artificially produce amino acids. researchgate.netwikipedia.org While a direct and widespread biological equivalent of the Strecker synthesis is not established, aminonitriles are considered plausible prebiotic precursors to amino acids and their reactivity highlights the close biochemical connection between these two classes of molecules. nih.govacs.org

Connections to α-Amino Acid Synthetic Pathways

The Strecker synthesis involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. researchgate.netwikipedia.org This chemical reaction underscores the facility with which an aminonitrile can be converted to an amino acid. In prebiotic chemistry, it is hypothesized that α-aminonitriles could have formed in primitive environments and, before hydrolysis to amino acids, could have reacted with aminothiols like cysteine to form thiol-containing dipeptides. nih.gov This suggests a potential pathway where aminonitriles acted as activated precursors for early peptide formation, bypassing the need for high-energy activation of carboxylic acids. nih.gov

Incorporation into Complex Natural Products and β-Amino Acid Moieties

While α-amino acids are the canonical building blocks of proteins, nature also utilizes other amino acid isomers, such as β-amino acids, to construct complex and bioactive natural products. researchgate.netnih.gov β-amino acids, where the amino group is on the second carbon from the carboxyl group, are found in a variety of natural products including peptides, alkaloids, and macrolactams. nih.govmmsl.cz The presence of β-amino acid moieties often imparts unique structural properties and enhanced stability against proteolytic degradation. researchgate.net

The compound 3-Amino-2-methylpropanenitrile is a direct precursor to the β-amino acid 3-aminoisobutyric acid (also known as β-aminoisobutyric acid or BAIBA). wikipedia.orghmdb.ca This β-amino acid is not incorporated into proteins but exists as a secondary metabolite. nih.gov It is formed in nature through various pathways, including the degradation of the pyrimidine (B1678525) base thymine (B56734) and the amino acid valine. wikipedia.orgrsc.org

The biosynthesis of natural products containing β-amino acids is diverse. nih.gov For example, in the biosynthesis of the antitumor agent vicenistatin, a derivative of 3-aminoisobutyric acid is thought to be an intermediate. rsc.org Enzymes such as decarboxylases are known to produce β-amino acids like β-alanine and 3-aminoisobutyric acid from α-amino acid precursors like aspartate and valine, respectively. rsc.org The incorporation of these non-standard building blocks generates structural diversity and unique biological functions in natural products. nih.govresearchgate.net

Ecological and Biological Functions of Nitrile-Containing Metabolites

One of the most well-documented roles is in chemical defense . rsc.org Cyanogenic glycosides, upon hydrolysis, release hydrogen cyanide, a potent respiratory inhibitor that is toxic to a wide range of organisms, thus deterring herbivores and pathogens. researchgate.netwalshmedicalmedia.com Similarly, the breakdown products of glucosinolates in Brassicaceae plants can include nitriles and isothiocyanates, which act as toxins and feeding repellents against insects. nih.gov

Beyond direct toxicity, nitrile-containing compounds can serve in nitrogen metabolism and transport . In some plants, cyanogenic glycosides may act as a stored form of reduced nitrogen that can be mobilized and reassimilated into primary metabolism for growth, particularly in seedlings. researchgate.netdtu.dk

Nitriles also play roles in interspecies communication and interaction . rsc.org In plant-microbe interactions, nitrile compounds and the enzymes that metabolize them can be significant. nih.gov For example, bacteria that can detoxify plant-derived nitriles may have a competitive advantage in colonizing the plant environment. dundee.ac.uk Some microbial nitrilases are involved in the synthesis of the plant hormone indole-3-acetic acid, influencing plant development. openbiotechnologyjournal.com The production of nitriles can therefore be a key factor in the complex chemical dialogue between plants and their associated microbial communities. rsc.orgnih.gov

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone for the analysis of chemical compounds, effecting separation based on the differential distribution of components between a stationary phase and a mobile phase. amrita.edu For a polar, functionalized molecule like 3-Amino-2-methylpropanenitrile, several chromatographic techniques are particularly well-suited for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is an invaluable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net Given the polar nature of the amino and nitrile groups, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net To improve peak shape and retention of the basic amino group, an acidic modifier such as formic acid or trifluoroacetic acid is frequently added to the mobile phase. Detection can be achieved using a UV detector if the molecule possesses a chromophore or, more commonly for aminonitriles, through derivatization with a UV-active agent or by using a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net

By analyzing samples from a reaction mixture at different time points, HPLC can provide quantitative data on the consumption of reactants and the formation of this compound, allowing for detailed kinetic studies and reaction optimization. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Mass Spectrometry (LC-MS) or post-column derivatization
Injection Volume 5 µL

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. nih.gov Therefore, a crucial step is chemical derivatization, which converts the polar amino group into a less polar, more volatile moiety, making the compound amenable to GC analysis. nih.govsigmaaldrich.com

Common derivatization strategies for compounds with primary amine functions include silylation or acylation. sigmaaldrich.com Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amine with a tert-butyldimethylsilyl (TBDMS) group. mdpi.comsigmaaldrich.com This process significantly reduces the polarity and increases the thermal stability of the analyte. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17). A Flame Ionization Detector (FID) can be used for quantification, but coupling GC with Mass Spectrometry (GC-MS) is often preferred as it provides both retention time data and mass spectral information, allowing for definitive identification of the derivatized compound and any volatile impurities or byproducts. nist.govnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amines

Derivatization AgentAbbreviationTarget Functional Group(s)Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-NH₂, -OH, -COOHTrimethylsilyl (B98337) (TMS)
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-NH₂, -OHtert-Butyldimethylsilyl (TBDMS)
Pentafluoropropionic AnhydridePFPA-NH₂, -OHPentafluoropropionyl (PFP)

Thin-Layer Chromatography (TLC) for Rapid Reaction Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions. amrita.edunih.gov It is particularly useful for quickly determining the presence of starting materials, the formation of the product, and the appearance of byproducts. mdpi.com

For the analysis of this compound, a TLC plate coated with a polar stationary phase, typically silica (B1680970) gel, is used. crsubscription.com A small spot of the reaction mixture is applied to the baseline of the plate, alongside spots of the starting materials and, if available, the pure product as a reference. The plate is then placed in a developing chamber containing a suitable mobile phase, which is usually a mixture of organic solvents (e.g., ethyl acetate (B1210297)/hexane or dichloromethane/methanol). crsubscription.com

As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity. amrita.edu Less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds interact more strongly with the silica gel and move shorter distances (lower Rf). After development, the plate is dried and visualized. Since aminonitriles are often not UV-active, a chemical stain is required. A ninhydrin (B49086) solution is highly effective, as it reacts with the primary amino group of this compound to produce a characteristic purple or blue spot, known as Ruhemann's purple. iitg.ac.in By comparing the spots in the reaction mixture lane to the reference lanes, one can visually assess the progress of the reaction. crsubscription.com

Table 3: Hypothetical TLC Monitoring of a Reaction to form this compound

CompoundRf Value (Ethyl Acetate/Hexane 1:1)Visualization (Ninhydrin Stain)
Starting Material (e.g., an aldehyde)0.75No color
This compound 0.40 Purple
Reaction Mixture (at t=2h)0.75 (faint), 0.40 (strong)Purple spot at Rf 0.40

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound and for gaining insight into the mechanisms of its formation and reactions. These methods rely on the interaction of molecules with electromagnetic radiation to probe their atomic and electronic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic compounds in solution. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the primary experiments performed.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the methyl (-CH₃), methine (-CH), methylene (B1212753) (-CH₂), and amino (-NH₂) protons. The integration of these signals corresponds to the number of protons of each type, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would show four distinct signals corresponding to the methyl carbon, the methine carbon, the methylene carbon, and the nitrile carbon (-C≡N). The chemical shift of the nitrile carbon is particularly characteristic, appearing far downfield.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. st-andrews.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

AtomTypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CH₃ -CHMethyl~1.3 (doublet)~15
CH₃-C HMethine~2.8 (multiplet)~25
CH-C H₂-NH₂Methylene~3.1 (multiplet)~45
-NH₂ Amine~1.5 (broad singlet)-
-C ≡NNitrile-~120

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. docbrown.info For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used, which generally produce the protonated molecular ion [M+H]⁺. unito.it High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the calculation of the exact molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion to produce a characteristic pattern of fragment ions. unito.it The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN), providing structural confirmation. unito.ituni-muenster.de

Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. nih.govimtaktusa.com This hybrid technique is extremely powerful for analyzing complex reaction mixtures. It allows for the separation of this compound from other components, with each separated component being subsequently identified by its unique mass spectrum, providing a high degree of confidence in both qualitative and quantitative analysis. nih.govgreyhoundchrom.com

Table 5: Expected ESI-MS Fragmentation Data for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺[C₄H₉N₂]⁺85.0766Protonated Molecular Ion
[M+H - NH₃]⁺[C₄H₆N]⁺68.0500Loss of ammonia
[M+H - HCN]⁺[C₃H₈N]⁺58.0657Loss of hydrogen cyanide

X-ray Crystallography for Definitive Absolute Structure Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule. springernature.comjove.com This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the connectivity and conformation of a compound. Crucially, for chiral molecules such as this compound, X-ray crystallography can establish the absolute configuration of stereogenic centers, which is vital in fields like pharmaceutical development where enantiomers can have vastly different physiological effects. nih.gov

The application of X-ray crystallography to elucidate the structure of this compound would first necessitate the growth of a high-quality single crystal. wikipedia.org This initial step is often the most challenging, requiring the slow precipitation of the compound from a supersaturated solution to form a well-ordered crystal lattice, typically larger than 0.1 mm in all dimensions. nih.govwikipedia.org

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgnih.gov By systematically rotating the crystal and collecting these diffraction patterns, a complete dataset is acquired. nih.gov

The subsequent step involves solving the "phase problem." While the intensities of the diffraction spots are directly measured, the phase information is lost. nih.gov For small molecules like this compound, computational "direct methods" are typically employed to reconstruct the phase information, which allows for the calculation of an electron density map of the unit cell. nih.gov This map is then interpreted to build a molecular model, assigning atomic positions to the regions of high electron density. nih.gov

To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. ed.ac.ukias.ac.in This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.net It causes slight differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l), which would otherwise be identical. researchgate.net For organic molecules composed primarily of light atoms (C, H, N, O), this effect is weak but often measurable with modern diffractometers. ed.ac.ukmit.edu

The analysis of these intensity differences allows for the determination of the absolute structure. ed.ac.uk A key parameter in this analysis is the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 if the inverted structure is the correct one. ed.ac.uk An unambiguous determination of the Flack parameter provides definitive proof of the absolute stereochemistry of the chiral center in this compound. ed.ac.uknih.gov

While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

Conclusion and Future Research Directions

Summary of Significant Contributions of 3-Amino-2-methylpropanenitrile Research

Research into this compound has yielded several significant contributions to the field of chemistry. Primarily, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its unique structure, featuring both an amino and a nitrile group, allows for a range of chemical modifications, making it a valuable building block for medicinal chemists.

One of the most well-documented contributions is its role as a precursor in the synthesis of pharmaceutical compounds. For instance, its derivatives have been explored for their potential in developing drugs targeting neurological conditions. The presence of the aminonitrile functionality is key to its utility, allowing for its incorporation into larger, more complex molecular architectures with potential biological activity.

Furthermore, the study of this compound has advanced our understanding of fundamental chemical reactions. The classic Strecker synthesis, a three-component reaction involving an aldehyde (in this case, isobutyraldehyde), ammonia (B1221849), and a cyanide source, is a primary method for its production. Research into optimizing this reaction for this compound has led to improved yields and a better understanding of the reaction mechanism.

ContributionDescriptionKey Research Finding
Pharmaceutical Intermediate Serves as a key building block in the synthesis of complex pharmaceutical compounds.Utilized in the development of potential therapeutics for neurological disorders.
Advancement of Synthesis Methods Research on its synthesis has refined classic reactions like the Strecker synthesis.Optimization of the Strecker reaction has led to yields of 70-85%. smolecule.com
Platform for Stereoselective Synthesis Enables the creation of chiral molecules with specific three-dimensional arrangements.Enantioselective synthesis methods have been developed, achieving high stereocontrol.

Identification of Emerging Trends and Unexplored Research Avenues

The field of aminonitrile chemistry is continually evolving, with several emerging trends and unexplored research avenues related to this compound. A significant trend is the development of more sustainable and efficient synthesis methods. This includes the use of organocatalysts and biocatalysts to replace traditional, often more hazardous, reagents.

Organocatalysis, in particular, has shown promise in the asymmetric synthesis of aminonitriles, offering a pathway to chiral molecules with high enantiomeric purity. This is crucial for the pharmaceutical industry, where the stereochemistry of a drug molecule can dramatically affect its efficacy and safety.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another exciting frontier. The use of nitrile hydratase enzymes to convert nitriles to amides is a potential green alternative to traditional chemical hydrolysis. Research into enzymes that can act on this compound could open up new, more environmentally friendly synthetic routes.

Unexplored research avenues include the investigation of novel reactions of the amino and nitrile groups of this compound. While its role as a precursor is well-established, exploring its reactivity in cycloaddition reactions, for example, could lead to the discovery of new heterocyclic compounds with interesting properties. Furthermore, a deeper investigation into its coordination chemistry with various metals could unveil novel catalytic applications.

Emerging TrendDescriptionPotential Impact
Organocatalysis Use of small organic molecules as catalysts for asymmetric synthesis.Production of enantiomerically pure pharmaceuticals with higher efficiency and lower environmental impact.
Biocatalysis Application of enzymes for selective chemical transformations.Greener and more sustainable manufacturing processes for derivatives of this compound. nih.gov
Novel Reactivity Exploration of new chemical transformations involving the compound's functional groups.Discovery of new molecules with unique properties and potential applications.

Broader Implications for Sustainable Chemistry and Innovation in Chemical Synthesis

The research and development surrounding this compound have broader implications for the push towards more sustainable and innovative chemical synthesis. The drive to develop greener synthetic routes for this compound is a microcosm of a larger trend in the chemical industry.

The adoption of principles of green chemistry, such as the use of less hazardous reagents, renewable feedstocks, and catalytic methods, in the synthesis of this compound sets a precedent for the production of other fine chemicals. For example, the development of catalytic methods that achieve high yields, such as a 92% yield using a recyclable catalyst, demonstrates a significant step towards waste reduction and improved atom economy. smolecule.com

Moreover, the focus on catalytic and biocatalytic methods fosters innovation in catalyst design and enzyme engineering. The challenges associated with achieving high selectivity and efficiency in the synthesis of a specific molecule like this compound can drive the development of new catalytic systems with broader applicability.

The use of this compound as a versatile building block also contributes to innovation by enabling the rapid assembly of complex molecules. This can accelerate the drug discovery process by allowing chemists to quickly generate libraries of diverse compounds for biological screening. This approach, often referred to as diversity-oriented synthesis, is a powerful tool for identifying new drug leads.

ImplicationDescriptionExample
Promotion of Green Chemistry Drives the adoption of more environmentally friendly synthetic methods.Development of catalytic systems that minimize waste and use less hazardous reagents. smolecule.com
Catalyst Innovation Fosters the development of new and more efficient catalytic systems.Design of novel organocatalysts and engineered enzymes for selective transformations.
Accelerated Drug Discovery Enables the rapid synthesis of diverse molecular libraries for screening.Use as a building block in diversity-oriented synthesis to identify new pharmaceutical leads.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-2-methylpropanenitrile in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of cyanoacetamides (e.g., 2-cyanoacetamide analogs) can be prepared using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours . Low-temperature conditions minimize side reactions, while piperidine facilitates base-mediated condensation. Characterization involves IR spectroscopy (C≡N stretch ~2200 cm⁻¹) and NMR (δ ~1.3 ppm for methyl groups and δ ~2.5 ppm for NH₂ protons).

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Recrystallization from ethanol or acetonitrile is effective due to the compound’s moderate solubility in polar solvents. Alternatively, column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) resolves nitrile-containing impurities. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methyl groups (δ ~1.3 ppm in ¹H; δ ~25–30 ppm in ¹³C) and nitrile carbons (δ ~120 ppm in ¹³C).
  • IR Spectroscopy : Confirm nitrile functionality (sharp peak ~2200 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ at m/z 99.1 (C₄H₈N₂) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in heterocyclic synthesis?

  • Methodological Answer : In reactions with active methylene compounds (e.g., cyanoacetamides), regioselectivity depends on solvent polarity and catalyst choice. For example, ethanol/piperidine favors 2-aminopyridine formation via a six-membered transition state, while DMF/K₂CO₃ promotes alternative pathways . Mechanistic studies using isotopic labeling (¹⁵N) and DFT calculations (B3LYP/6-31G*) can validate intermediates .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Vary catalyst loading (e.g., 5–20 mol% piperidine) and temperature (0–25°C) to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolyzed nitriles or dimerized species).
  • Cross-Validation : Compare synthetic protocols from independent studies (e.g., ethanol vs. THF as solvents) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO). The nitrile group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack. Solvent effects (PCM model) and transition-state geometries (NEB method) refine predictions for reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.